molecular formula C₁₈H₂₂ClN B141699 N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride CAS No. 55011-89-7

N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride

Cat. No. B141699
CAS RN: 55011-89-7
M. Wt: 287.8 g/mol
InChI Key: ZVTAYVQUGPGRAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aromatic amine derivatives can involve several methods, including cyclization reactions and the Wittig reaction. For example, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was achieved by cyclization of a precursor in the presence of a nickel(II) nitrate catalyst . Similarly, 4-(N,N-dimethylamino)phenylethyne, a related compound, was prepared using the Wittig reaction, which is a common method for forming carbon-carbon double bonds . These methods could potentially be adapted for the synthesis of N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride.

Molecular Structure Analysis

The molecular structure of aromatic amines and their derivatives is often characterized by the presence of aromatic rings and nitrogen-containing functional groups. The crystal structure of the synthesized compounds can reveal important features such as hydrogen bonding and π-stacking interactions, which contribute to the stability and properties of the material . For instance, the title compound in paper forms inversion dimers via pairs of N—H⋯N hydrogen bonds, and the molecules are packed into layers by π-stacking interactions.

Chemical Reactions Analysis

The chemical reactivity of aromatic amines can be influenced by the substituents on the aromatic rings and the nature of the amine group. The presence of electron-donating or electron-withdrawing groups can affect the compound's ability to participate in charge-transfer complexes, as seen in the case of the 1,4-bis[4-(N,N-dimethylamino)phenyl]buta-1,3-diyne, which forms a charge-transfer complex with electron acceptors . This property is significant for understanding the reactivity of N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic amines are determined by their molecular structure. The intramolecular and intermolecular hydrogen bonding can affect the melting point, solubility, and crystal packing of these compounds . Additionally, the presence of dimethylamino groups can contribute to the basicity of the compound, which is relevant for its hydrochloride salt form. The carcinogenic potential of related compounds has also been evaluated, although the specific compound was found unsuitable as a carcinogenic agent .

Scientific Research Applications

Chemical Synthesis and Characterization

  • The compound has been involved in studies exploring the synthesis of aromatic secondary amines, which play a crucial role as antioxidants in the rubber industry. These studies demonstrate the electrochemical and spectroscopic analysis of similar compounds, highlighting their redox behavior and potential applications as stabilizing agents in materials science (Rapta et al., 2009).
  • Another research focus is the development of novel chiral catalysts for asymmetric synthesis, where similar compounds are used as ligands or intermediates in the synthesis of enantiomerically pure molecules. This is crucial for the pharmaceutical industry, where the chirality of a compound can significantly affect its biological activity (Yap et al., 2014).

Materials Science and Nanotechnology

  • Research in materials science has exploited similar compounds for the synthesis of novel materials with potential applications in nanotechnology and electronics. For instance, studies on supramolecular structures of diorganotin(IV) Schiff bases, involving related compounds, reveal their significant antileishmanial, antiurease, antibacterial, and antifungal activities. These findings open up new avenues for the development of materials with bioactive properties (Shujah et al., 2013).

Photophysics and Optoelectronics

  • Compounds with similar structural features have been investigated for their optical properties, including their use in donor-acceptor molecules for optoelectronic applications. Such studies focus on understanding the fundamental photophysical properties of these compounds, which are essential for designing more efficient light-emitting devices and solar cells (Collings et al., 2009).

Environmental Monitoring and Sensing

  • Novel fluorescent probes based on the core structure of related compounds have been developed for the real-time monitoring of low carbon dioxide levels. These probes demonstrate significant potential for environmental monitoring, highlighting the versatility of such compounds in developing sensors for greenhouse gases (Wang et al., 2015).

Safety And Hazards

The compound is classified as dangerous, with the hazard statement "H301: Toxic if swallowed" . Safety instructions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4,4-diphenylbut-3-en-2-yl(dimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N.ClH/c1-15(19(2)3)14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-15H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTAYVQUGPGRAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C(C1=CC=CC=C1)C2=CC=CC=C2)[NH+](C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29869-90-7 (Parent)
Record name N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055011897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

287.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride

CAS RN

55011-89-7
Record name 3-Buten-2-amine, N,N-dimethyl-4,4-diphenyl-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55011-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055011897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di(methyl)[1-methyl-3,3-diphenylallyl]ammonium chloride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.011
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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